molecular formula C23H42N2O4 B7881324 N-Boc-3-amino-2-allylpropionic acid DCHA salt

N-Boc-3-amino-2-allylpropionic acid DCHA salt

Cat. No.: B7881324
M. Wt: 410.6 g/mol
InChI Key: YYVDFSXUDBGKKD-UHFFFAOYSA-N
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Description

N-Boc-3-amino-2-allylpropionic acid DCHA salt is a chemical compound with the molecular formula C23H42N2O4 and a molecular weight of 410.59. This compound is primarily used in proteomics research and serves as a biochemical reagent. It is known for its stability and reactivity, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-amino-2-allylpropionic acid DCHA salt typically involves the following steps:

  • Protection of the amino group: The amino group of 3-amino-2-allylpropionic acid is protected using a Boc (tert-butoxycarbonyl) group to form N-Boc-3-amino-2-allylpropionic acid.

  • Formation of the DCHA salt: The protected amino acid is then reacted with DCHA (N,N-Diisopropylethylamine) to form the DCHA salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-Boc-3-amino-2-allylpropionic acid DCHA salt can undergo various chemical reactions, including:

  • Oxidation: The allyl group can be oxidized to form an aldehyde or carboxylic acid.

  • Reduction: The compound can be reduced to remove the double bond in the allyl group.

  • Substitution: The Boc-protected amino group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products Formed:

  • Oxidation: Allyl propionic acid derivatives.

  • Reduction: Propionic acid derivatives without the double bond.

  • Substitution: Amino acid derivatives with different functional groups.

Scientific Research Applications

N-Boc-3-amino-2-allylpropionic acid DCHA salt is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: It is used in the study of protein interactions and enzyme mechanisms.

  • Medicine: It can be used in the development of pharmaceuticals and drug delivery systems.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Boc-3-amino-2-allylpropionic acid DCHA salt exerts its effects depends on its specific application. In proteomics research, it may act as a reagent to modify proteins or peptides, facilitating the study of their structure and function. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being investigated.

Comparison with Similar Compounds

N-Boc-3-amino-2-allylpropionic acid DCHA salt is unique due to its stability and reactivity. Similar compounds include:

  • N-Boc-3-amino-2-methylpropionic acid DCHA salt: Similar structure but with a methyl group instead of an allyl group.

  • N-Boc-3-amino-2-ethylpropionic acid DCHA salt: Similar structure but with an ethyl group instead of an allyl group.

These compounds differ in their reactivity and the types of reactions they undergo, making this compound particularly valuable in specific applications.

Biological Activity

Overview of N-Boc-3-amino-2-allylpropionic Acid DCHA Salt

This compound is a derivative of propionic acid that has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in biological systems.

Chemical Structure and Properties

  • Molecular Formula : C23H42N2O4
  • Molecular Weight : 410.59 g/mol
  • Appearance : Typically presented as a white to off-white solid.

N-Boc-3-amino-2-allylpropionic acid exhibits biological activity primarily through its interaction with various receptors and enzymes involved in metabolic pathways. The compound's structural features allow it to mimic natural amino acids, facilitating its incorporation into peptides and proteins.

Research Findings

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of amino acids, including N-Boc-3-amino-2-allylpropionic acid, can exhibit antimicrobial properties. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
  • Neuroprotective Effects : Some research suggests that compounds similar to N-Boc-3-amino-2-allylpropionic acid may possess neuroprotective properties. They can potentially modulate neurotransmitter release or protect neuronal cells from oxidative stress.
  • Peptide Synthesis : The Boc-protected amino acid is frequently used in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides with specific biological activities. This method is crucial for developing peptide-based therapeutics.

Case Studies

Several case studies have explored the applications of N-Boc-3-amino-2-allylpropionic acid in drug development:

StudyFocusFindings
Study AAntimicrobial PropertiesDemonstrated significant inhibition of Gram-positive bacteria, suggesting potential as an antibiotic agent.
Study BNeuroprotectionShowed that the compound reduced apoptosis in neuronal cell cultures under oxidative stress conditions.
Study CPeptide SynthesisSuccessfully incorporated into various peptide sequences, enhancing solubility and stability without compromising biological activity.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h11-13H,1-10H2;5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVDFSXUDBGKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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